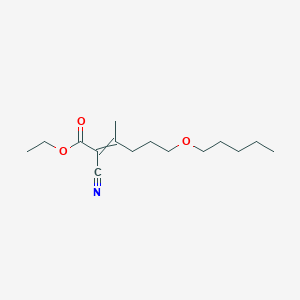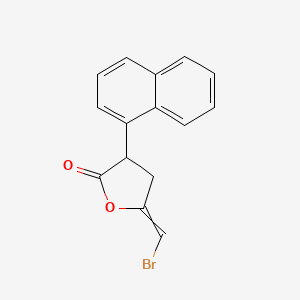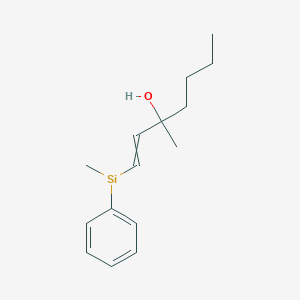
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-6-nitrophenol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2,2-Dimethoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 4-(2-Hydroxypropyl)-2-methoxy-6-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the methoxy and phenol groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various molecular targets and pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-Dimethoxypropyl)-2-methoxyphenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Methoxy-6-nitrophenol: Lacks the dimethoxypropyl group, affecting its solubility and interaction with other molecules.
4-(2,2-Dimethoxypropyl)-2-nitrophenol:
Uniqueness
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90176-92-4 |
|---|---|
Molekularformel |
C12H17NO6 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-(2,2-dimethoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C12H17NO6/c1-12(18-3,19-4)7-8-5-9(13(15)16)11(14)10(6-8)17-2/h5-6,14H,7H2,1-4H3 |
InChI-Schlüssel |
KMJKXLTZLSTDAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



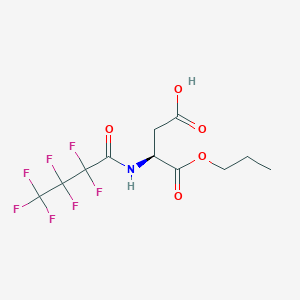

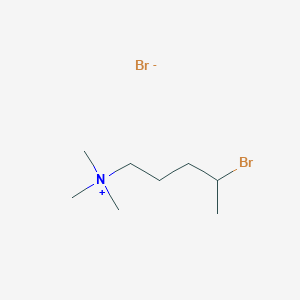
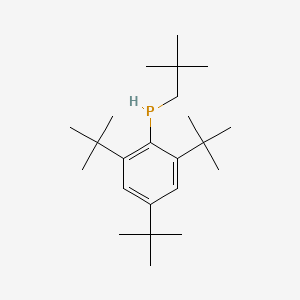


![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

